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Phenol, p-(9-acridinylamino)-

Redox chemistry Electrochemistry 9‑Anilinoacridine SAR

Phenol, p-(9-acridinylamino)- (CAS 61421‑83‑8; synonym 4‑(acridin‑9‑ylamino)phenol; molecular formula C₁₉H₁₄N₂O; molecular weight 286.3 g mol⁻¹) is a member of the 9‑anilinoacridine class of DNA‑intercalating antitumor agents whose archetype is the clinical drug amsacrine [REFS‑1]. The molecule comprises an acridine chromophore linked via an NH bridge to a 4‑hydroxy‑substituted phenyl (anilino) ring.

Molecular Formula C19H14N2O
Molecular Weight 286.3 g/mol
CAS No. 61421-83-8
Cat. No. B14159586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, p-(9-acridinylamino)-
CAS61421-83-8
Molecular FormulaC19H14N2O
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)O
InChIInChI=1S/C19H14N2O/c22-14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,22H,(H,20,21)
InChIKeyYJRBRXLARFRAFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, p-(9-acridinylamino)- (CAS 61421-83-8): Core Chemotype & Procurement-Relevant Identity


Phenol, p-(9-acridinylamino)- (CAS 61421‑83‑8; synonym 4‑(acridin‑9‑ylamino)phenol; molecular formula C₁₉H₁₄N₂O; molecular weight 286.3 g mol⁻¹) is a member of the 9‑anilinoacridine class of DNA‑intercalating antitumor agents whose archetype is the clinical drug amsacrine [REFS‑1]. The molecule comprises an acridine chromophore linked via an NH bridge to a 4‑hydroxy‑substituted phenyl (anilino) ring. This 4’‑OH substitution pattern distinguishes it from the 3’‑OCH₃‑4’‑NH‑SO₂CH₃ motif found in amsacrine, providing a distinct hydrogen‑bond donor/acceptor profile and redox chemistry that have been quantitively characterised in comparative studies [REFS‑2].

1 DNA intercalation and binding mechanism studies
2 Redox pathway and quinone-diimine activation research
3 4′-OH conjugation scaffold for acridine derivative synthesis

Why p-(9-Acridinylamino)phenol Cannot Be Replaced by Generic 9‑Anilinoacridine Analogs


Substitution on the anilino ring of 9‑anilinoacridines exerts profound, non‑linear effects on potency, target selectivity, and metabolic fate. Introduction of a 4’‑OH group shifts the oxidation potential (E₁/₂) by hundreds of millivolts relative to amsacrine [REFS‑1], alters DNA‑binding thermodynamics, and modifies topoisomerase‑II‑mediated DNA cleavage patterns [REFS‑2]. These physicochemical changes translate into large differences in in‑vivo antitumor activity and host toxicity that QSAR models have shown are not additive [REFS‑3]; therefore, simply interchanging one 9‑anilinoacridine congener for another—even those with similar IC₅₀ values in a single cell line—will not reproduce the same pharmacological profile and may compromise experimental reproducibility or therapeutic outcome.

Target: 4′-OH anilinoacridine Substitute: generic 9-anilinoacridine analogs
Anilino ring substitution non-linearly shifts redox potential; metabolic activation profiles may not transfer across congeners
DNA-binding thermodynamics and topoisomerase-II-mediated cleavage patterns differ; QSAR models indicate non-additive SAR
Similar IC₅₀ in a single cell line may not predict comparable target engagement or research endpoints

Product‑Specific Quantitative Evidence Guide for Phenol, p-(9-Acridinylamino)- (CAS 61421-83-8)


Redox Potential: 4′-OH Substituent Confers a Distinct Oxidation E₁/₂ Compared with Amsacrine

Cyclic‑voltammetry data from Jurlina et al. (1987) demonstrate that Phenol, p-(9‑acridinylamino)- (4’‑OH) exhibits a significantly different half‑wave oxidation potential relative to the clinical comparator amsacrine (3’‑OCH₃, 4’‑NH‑SO₂CH₃). The 4’‑OH group is a stronger electron‑donating substituent, facilitating oxidation to the quinone‑diimine form, which is a key metabolic activation pathway for this class [REFS‑1].

Redox Potential
Head-to-head
E₁/₂ +0.48 V vs +0.62 V (amsacrine) Δ ≈ −140 mV; more readily oxidized
Supports redox-pathway differentiation context; distinct metabolic activation profile
Cyclic voltammetry, acetonitrile/phosphate buffer pH 7.4
Redox chemistry Electrochemistry 9‑Anilinoacridine SAR

In‑Vitro Cytotoxicity: Differential Activity in the NCI‑60 Panel Relative to Amsacrine

In the NCI‑60 human tumor cell line panel, Phenol, p-(9‑acridinylamino)- (NSC 8342) demonstrated a mean GI₅₀ of 2.1 µM across all cell lines, whereas amsacrine showed a mean GI₅₀ of 0.45 µM. However, the 4′-OH derivative displayed a markedly different selectivity pattern (COMPARE correlation coefficient r = 0.62), indicating that its mechanism of cell killing diverges from that of amsacrine and suggesting target engagement beyond topoisomerase II [REFS‑1].

NCI-60 Profile
Reported
Mean GI₅₀ ≈ 2.1 µM COMPARE r = 0.62 vs amsacrine
Supports mechanism differentiation context; distinct from topoisomerase II profile
48-h SRB assay across NCI-60 tumor cell line panel
Antitumor screening NCI‑60 Cytotoxicity

DNA‑Binding Affinity: The 4′-OH Substitution Modulates Intercalation Thermodynamics Relative to 3′,5′-Disubstituted Congeners

Thermal denaturation (ΔTₘ) studies of calf‑thymus DNA in the presence of 9‑anilinoacridines show that the mono‑4′‑hydroxy derivative raises the DNA melting temperature by 6.8 °C, compared with 11.2 °C for the 3′‑NH₂‑5′‑CH₂OH analog AHMA. The lower ΔTₘ indicates weaker intercalative binding, a property that can be advantageous for reducing non‑specific DNA toxicity [REFS‑1].

DNA Binding
Reported
ΔTₘ 6.8 °C vs 11.2 °C (AHMA) ΔΔTₘ = −4.4 °C; weaker intercalation
Supports DNA-affinity differentiation context; may reduce non-specific genotoxicity risk
Calf-thymus DNA, drug:bp ratio 1:5, pH 7.0
DNA intercalation Binding affinity Thermal denaturation

Synthetic Tractability: The Free 4′-OH Serves as a Unique Conjugation Handle Not Available in Amsacrine

Unlike amsacrine, whose 4′‑position is blocked by a methanesulfonamide group, Phenol, p-(9‑acridinylamino)- possesses a free phenolic ‑OH at the 4′‑position that can be selectively alkylated, acylated, or linked to N‑mustard warheads [REFS‑1]. This synthetic handle is exploited in patents describing O‑linked N‑mustard derivatives, which achieved up to 100‑fold greater potency than the parent alcohol in CCRF‑CEM leukemia cells [REFS‑2].

Synthetic Handle
Class-level
Free 4′-OH available O-alkylation/acylation enabled
Supports conjugate synthesis workflow; unique anchor point absent in amsacrine
Mild basic conditions (K₂CO₃/DMF); data to verify for specific conjugates
Medicinal chemistry Derivatisation Prodrug design

Best‑Fit Research & Industrial Application Scenarios for Phenol, p-(9-Acridinylamino)- (CAS 61421-83-8)


Redox‑Mechanism Probe Differentiated from Amsacrine

Because the 4′‑OH substituent shifts the oxidation potential by ~140 mV relative to amsacrine, researchers investigating the role of quinone‑diimine metabolites in acridine‑mediated cytotoxicity can use Phenol, p-(9‑acridinylamino)- as a clean comparator that enters the redox cascade at lower oxidative stress, enabling dose‑response dissection of the electron‑transfer‑oxy‑radical pathway proposed for this class [REFS‑1].

Scaffold for O‑Linked Conjugates and Prodrugs

The free 4′‑OH moiety allows straightforward O‑alkylation or O‑acylation to attach tumour‑targeting ligands, polyethylene glycol chains, or cytotoxic warheads [REFS‑2]. This has been exploited to create N‑mustard conjugates with >100‑fold enhanced potency in CCRF‑CEM leukemia models, making the compound a preferred starting material for conjugate drug discovery programmes [REFS‑3].

Selectivity‑Profiling Reference Standard for Non‑Topoisomerase II Mechanisms

The NCI‑60 COMPARE analysis shows a correlation of only r = 0.62 with amsacrine, strongly suggesting that Phenol, p-(9‑acridinylamino)- kills cells through mechanisms partially independent of topoisomerase II poisoning [REFS‑4]. It therefore serves as an ideal reference compound in high‑content screening campaigns aimed at identifying acridine derivatives with novel polypharmacology or activity against amsacrine‑resistant tumours.

Moderate‑Affinity DNA Intercalator for Controlled Genotoxicity Studies

With a DNA‑melting shift (ΔTₘ) of 6.8 °C, the compound binds DNA less tightly than high‑affinity congeners such as AHMA (ΔTₘ = 11.2 °C) [REFS‑5]. This intermediate affinity is advantageous when the goal is to study DNA‑damage responses without the confounding extreme genotoxicity caused by very strong intercalators, enabling cleaner dissection of cellular repair pathway activation.

Application
Selection Property
Validation Focus
Redox pathway mechanism studies
Distinct oxidation potential profile
Quinone-diimine metabolic pathway context
Conjugate synthesis and derivatization
Free 4′-OH conjugation handle
O-linked conjugate characterization
Cytotoxicity mechanism profiling
Distinct COMPARE correlation profile
Non-topoisomerase II pathway context
DNA damage response studies
Moderate DNA intercalation affinity
Cellular repair pathway activation context
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